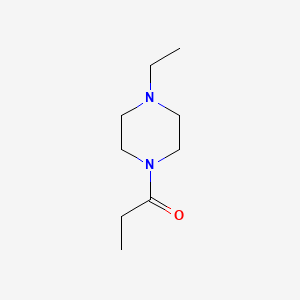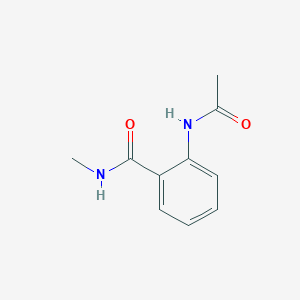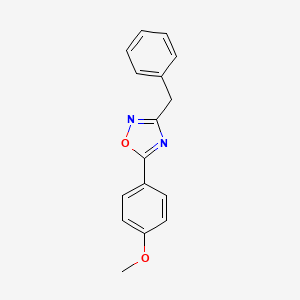![molecular formula C16H21NO4 B7540806 1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MP-PCA and is a derivative of piperidine. MP-PCA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of MP-PCA is not fully understood but has been attributed to its ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin. MP-PCA has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, MP-PCA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
MP-PCA has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. MP-PCA has also been reported to improve learning and memory in animal models of Alzheimer's disease. Furthermore, MP-PCA has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
MP-PCA has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and stability. MP-PCA has also been shown to have low toxicity in animal models. However, one limitation of MP-PCA is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of MP-PCA. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of MP-PCA to determine its efficacy and safety in humans. Furthermore, future studies could focus on the potential use of MP-PCA in combination with other drugs for the treatment of various diseases. Overall, MP-PCA has shown promising potential for therapeutic applications, and further research is needed to fully understand its potential.
合成法
MP-PCA can be synthesized using different methods, including the reaction of 2-methoxyphenylacetic acid with piperidine, followed by the addition of isobutyl chloroformate and then hydrolysis of the resulting ester. Another method involves the reaction of 2-methoxyphenylacetic acid with piperidine, followed by the addition of oxalyl chloride and then hydrolysis of the resulting acid chloride. These methods have been reported in various scientific literature and have been optimized for different yields and purity.
科学的研究の応用
MP-PCA has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. MP-PCA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, MP-PCA has been shown to have potential as an anticancer agent due to its ability to inhibit cancer cell growth and induce apoptosis.
特性
IUPAC Name |
1-[3-(2-methoxyphenyl)propanoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-21-14-5-3-2-4-12(14)6-7-15(18)17-10-8-13(9-11-17)16(19)20/h2-5,13H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYQKEXCVIUUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)



![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)

![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)